molecular formula C9H10N2O2 B8411429 3-(4-Nitrophenyl)prop-2-enyl amine

3-(4-Nitrophenyl)prop-2-enyl amine

Cat. No. B8411429
M. Wt: 178.19 g/mol
InChI Key: MJVNGMGZJDQUKM-UHFFFAOYSA-N
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Patent
US05612331

Procedure details

Using 6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole (0.60 g) and 3-(4-nitrophenyl)prop-2-enyl amine (0.32 g) (N. J. Malek and A. E. Moorman J. Org. Chem. 1982, 47, 5395) instead of 3-phenylpropylamine in the method of Example 1(b) gave, after recrystallisation from methanol/diethyl ether, the title compound (0.045 g) m.p. 139°-141° C. M/Z: C22H22N4O3 =391 (M+1)+.
Name
6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)NC1CC[CH:9]([N:17]3C(=O)C4=CC=CC=C4C3=O)[CH2:8][C:7]2=1)(O)=O.[N+](C1C=CC(C=CCN)=CC=1)([O-])=O>>[C:6]1([CH2:7][CH2:8][CH2:9][NH2:17])[CH:14]=[CH:15][CH:16]=[CH:4][CH:5]=1

Inputs

Step One
Name
6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
Quantity
0.6 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C=3CC(CCC3NC2=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.